molecular formula C19H19ClFN5O3 B1679696 Cligosiban CAS No. 900510-03-4

Cligosiban

Katalognummer B1679696
CAS-Nummer: 900510-03-4
Molekulargewicht: 419.8 g/mol
InChI-Schlüssel: HNIFCPBQMKPRCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cligosiban, also known as IX-01 or PF-3274167, is a small molecule that potently antagonizes the oxytocin receptor . It is being developed as a treatment for premature ejaculation (PE) . It has shown good central nervous system (CNS) penetration in both preclinical and clinical studies .


Molecular Structure Analysis

The molecular formula of Cligosiban is C19H19ClFN5O3 . Its molecular weight is 419.8 g/mol . The IUPAC name is 5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine .


Chemical Reactions Analysis

The metabolic pathways of Cligosiban involve demethylation and glucuronidation . This information was obtained from a study that analyzed the metabolites present in rat liver microsomes (RLM), human liver microsomes (HLM), and rat plasma .


Physical And Chemical Properties Analysis

As per the information available, Cligosiban has a molecular weight of 419.8 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 0 hydrogen bond donors .

Wissenschaftliche Forschungsanwendungen

Treatment of Premature Ejaculation

Cligosiban is an orally administered oxytocin receptor antagonist being developed to treat premature ejaculation (PE) . It has been shown to improve intravaginal ejaculation latency time (IELT) and patient-reported outcomes in men with severe lifelong PE .

Improvement of Patient-Reported Outcomes

In addition to prolonging IELT, Cligosiban has also been found to improve patient-reported outcomes. This includes self-rating of ejaculation control and ejaculation-related distress .

Inhibition of Ejaculatory Physiology in Rodents

Cligosiban has been shown to inhibit ejaculatory physiology in rodents . This suggests potential applications in the study of reproductive biology and the development of treatments for reproductive disorders.

Development of Selective OTR-Binding PET Tracers

Cligosiban’s high affinity for the oxytocin receptor (OTR) and its ability to penetrate the brain make it a promising candidate for the development of selective OTR-binding PET tracers . These tracers could be used to study the role of oxytocin in the brain and its effects on behavior.

Development of Brain-Permeable Selective OTR Agonists

The same properties that make Cligosiban useful for the development of PET tracers also make it a promising compound for the development of brain-permeable selective OTR agonists . These could potentially be used to treat mental disorders that involve asocial symptoms.

Potential Effects on Prostate Tissue

While there have been no studies investigating Cligosiban’s effects on prostatic tissue, its high selectivity for the oxytocin receptor suggests potential applications in this area .

Wirkmechanismus

Target of Action

Cligosiban, also known as PF-3274167, is a non-peptide antagonist that primarily targets the oxytocin receptor . The oxytocin receptor plays a crucial role in various physiological processes, including labor induction, lactation, and sexual behavior.

Mode of Action

Cligosiban interacts with the oxytocin receptor by binding to it with a high affinity (Ki=9.5 nM), thereby inhibiting the receptor’s activity . It exhibits excellent selectivity for the oxytocin receptor over the vasopressin receptors, with almost no affinity for the V1b and V1a subtypes .

Biochemical Pathways

It is known that the compound’s antagonistic action on the oxytocin receptor can inhibit certain physiological processes, such as ejaculation in rodents .

Pharmacokinetics

Cligosiban exhibits high oral bioavailability and good brain penetration . This means that the compound can be effectively absorbed into the bloodstream when taken orally and can cross the blood-brain barrier to exert its effects in the central nervous system. The pharmacokinetic properties of Cligosiban make it suitable for oral administration .

Result of Action

The primary result of Cligosiban’s action is the inhibition of ejaculatory physiology in rodents . By antagonizing the oxytocin receptor, Cligosiban can modulate sexual behavior, potentially making it a useful therapeutic agent for conditions like premature ejaculation .

Action Environment

The action, efficacy, and stability of Cligosiban can be influenced by various environmental factors. For instance, food intake can affect the rate and extent of Cligosiban absorption . Specifically, food decreases the rate of absorption but increases the extent of absorption . Therefore, the timing of drug administration in relation to meals may be an important consideration for optimizing the therapeutic effects of Cligosiban.

Safety and Hazards

Cligosiban has been found to have a good safety profile at doses predicted to be therapeutic or supratherapeutic . It has been tested in clinical trials and has been generally well-tolerated .

Eigenschaften

IUPAC Name

5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN5O3/c1-27-11-17-23-24-19(26(17)13-4-6-18(28-2)22-8-13)25-9-14(10-25)29-16-5-3-12(21)7-15(16)20/h3-8,14H,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIFCPBQMKPRCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3CC(C3)OC4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cligosiban

CAS RN

900510-03-4
Record name Cligosiban [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900510034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLIGOSIBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D361S17AIF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cligosiban
Reactant of Route 2
Reactant of Route 2
Cligosiban
Reactant of Route 3
Reactant of Route 3
Cligosiban
Reactant of Route 4
Reactant of Route 4
Cligosiban
Reactant of Route 5
Reactant of Route 5
Cligosiban
Reactant of Route 6
Reactant of Route 6
Cligosiban

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.